molecular formula C18H14ClN3O B5592774 3-(2-chlorobenzyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one

3-(2-chlorobenzyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one

Cat. No.: B5592774
M. Wt: 323.8 g/mol
InChI Key: PXUXDRCCBLKQFI-UHFFFAOYSA-N
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Description

3-(2-Chlorobenzyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one is a fused heterocyclic compound characterized by a pyrimido-benzimidazole core substituted with a 2-chlorobenzyl group at position 3 and a methyl group at position 2.

Properties

IUPAC Name

3-[(2-chlorophenyl)methyl]-2-methyl-1H-pyrimido[1,2-a]benzimidazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O/c1-11-13(10-12-6-2-3-7-14(12)19)17(23)22-16-9-5-4-8-15(16)21-18(22)20-11/h2-9H,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXUXDRCCBLKQFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C3=CC=CC=C3N=C2N1)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorobenzyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one typically involves the condensation of 2-chlorobenzylamine with 2-methylpyrimidine-4,6-dione under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the mixture is heated to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and scalability. The process may also include purification steps such as recrystallization or chromatography to remove impurities and obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorobenzyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-chlorobenzyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-chlorobenzyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one involves its interaction with specific molecular targets in the cell. The compound is known to inhibit certain enzymes and disrupt cellular pathways, leading to its biological effects. For example, it may inhibit DNA synthesis by binding to DNA or interfering with enzyme activity involved in DNA replication .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their biological activities:

Compound Name Substituents/Modifications Biological Activity/Properties Reference ID
Target Compound : 3-(2-Chlorobenzyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one 2-methyl, 3-(2-chlorobenzyl) Potential AR/TAAR1 modulation (inferred from analogs)
FTBI : 3-(2-Furyl)-10-(2-phenylethyl)[1,2,4]triazino[4,3-a]benzimidazol-4(10H)-one Triazino-benzimidazole core, 3-furyl, 10-phenylethyl A2A adenosine receptor antagonist; neuroprotective effects in PC12/SH-SY5Y cells
2-Methyl-3-[2-(2-methylprop-1-en-1-yl)-1H-benzimidazol-1-yl]pyrimido[1,2-a]benzimidazol-4(3H)-one 2-methyl, 3-(2-methylprop-1-en-1-yl) Antibacterial activity (QSAR model validated)
2-{[(4-Chlorophenyl)sulfanyl]methyl}pyrimido[1,2-a]benzimidazol-4(1H)-one 4-chlorophenyl sulfanyl methyl substitution Structural analog; no explicit activity reported
1-(2-Hydroxyethyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one 2-methyl, 1-(2-hydroxyethyl) Synthetic intermediate; physicochemical properties

Physicochemical Properties

  • LogP and Solubility : The 2-chlorobenzyl group in the target compound likely increases hydrophobicity compared to hydroxyethyl or sulfanyl analogs, impacting bioavailability .
  • pKa and Stability : Pyrimido-benzimidazol-ones generally exhibit pKa values <2 (predicted), favoring protonation in physiological conditions .

Receptor Targeting

  • Adenosine Receptors: FTBI’s triazino-benzimidazole scaffold shows high A2AAR affinity, suggesting that pyrimido-benzimidazol-ones with similar substitutions may also target ARs .
  • TAAR1 Agonism : Piperazinyl-substituted analogs (e.g., 1a–5a in ) are promising for neuropsychiatric disorders due to TAAR1’s role in dopamine signaling.

Antibacterial Agents

  • The 2-methylprop-1-en-1-yl derivative’s QSAR model highlights the importance of electron-withdrawing groups for enhancing antibacterial potency .

Structural Insights

  • Hydrogen-bonded dimers (e.g., ) provide templates for designing supramolecular architectures or co-crystals for improved drug formulation.

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